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molecular formula C4H9ClO2 B182255 4-Chlorobutane-1,3-diol CAS No. 145873-44-5

4-Chlorobutane-1,3-diol

Cat. No. B182255
M. Wt: 124.56 g/mol
InChI Key: IQDXPPKWNPMHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06406904B1

Procedure details

A nutrient medium (100 ml, pH 7.2) consisting of polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) were poured into an Erlenmeyer flask (500 ml) with a baffle and the flask was sterilized at 121° C. for 15 minuets. Previously, Pseudomonas sp. DS-K-436-1 were made stationary incubation in the agar medium (pH 7.2) containing polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours to prepare seed strains and a loopful of the strains was seeded to the above medium. The culture medium was cultivated with agitation (125 rpm) at 30° C. for 24 hours. After the cultivation, the culture broth was taken out, the cells were collected by centrifugation and washed three times by phosphate buffer (20 m M, pH 7.2) containing magnesium sulfate (2 mM) to prepare resting cells. The cells were suspended in the phosphate buffer containing 1.0% of calcium carbonate in an Erlenmeyer flask (500 ml) equipped with a baffle. To the suspension was added 1 ml of racemic 4-chloro-1,3-butanediol and the mixture was reacted at 30° C. under stirring. At that time the remaining amount of racemic 4-chloro-1,3-butanediol was measured with gas chromatography (column support: PEG20M, 60-80 mesh) to be 35% in the remaining ratio. After the reaction, the reaction mixture was concentrated to about 1 ml and extracted with ethanol. The extract was dried over magnesium sulfate and the solvent was removed in vacuo to give 368 mg of 4-chloro-1,3-butanediol and 590 mg of 1,2,4-butanetriol. The identification and determination of these compounds was made by subjecting to the above gas chromatography and GC-MS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[C:6](=[O:9])([O-])[O-].[Ca+2].[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16]>>[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16].[CH2:6]([OH:9])[CH:13]([OH:17])[CH2:14][CH2:15][OH:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
ClCC(CCO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCO)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract (1.0%) and glycerin (1.0%)
ADDITION
Type
ADDITION
Details
were poured into an Erlenmeyer flask (500 ml) with a baffle
CUSTOM
Type
CUSTOM
Details
was sterilized at 121° C. for 15 minuets
ADDITION
Type
ADDITION
Details
containing polypeptone (1.0%), yeast
EXTRACTION
Type
EXTRACTION
Details
extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to prepare seed strains
CUSTOM
Type
CUSTOM
Details
the cells were collected by centrifugation
WASH
Type
WASH
Details
washed three times by phosphate buffer (20 m M, pH 7.2)
ADDITION
Type
ADDITION
Details
containing magnesium sulfate (2 mM)
CUSTOM
Type
CUSTOM
Details
to prepare
CUSTOM
Type
CUSTOM
Details
equipped with a baffle
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 30° C.
CUSTOM
Type
CUSTOM
Details
After the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to about 1 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClCC(CCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 368 mg
Name
Type
product
Smiles
C(C(CCO)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06406904B1

Procedure details

A nutrient medium (100 ml, pH 7.2) consisting of polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) were poured into an Erlenmeyer flask (500 ml) with a baffle and the flask was sterilized at 121° C. for 15 minuets. Previously, Pseudomonas sp. DS-K-436-1 were made stationary incubation in the agar medium (pH 7.2) containing polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours to prepare seed strains and a loopful of the strains was seeded to the above medium. The culture medium was cultivated with agitation (125 rpm) at 30° C. for 24 hours. After the cultivation, the culture broth was taken out, the cells were collected by centrifugation and washed three times by phosphate buffer (20 m M, pH 7.2) containing magnesium sulfate (2 mM) to prepare resting cells. The cells were suspended in the phosphate buffer containing 1.0% of calcium carbonate in an Erlenmeyer flask (500 ml) equipped with a baffle. To the suspension was added 1 ml of racemic 4-chloro-1,3-butanediol and the mixture was reacted at 30° C. under stirring. At that time the remaining amount of racemic 4-chloro-1,3-butanediol was measured with gas chromatography (column support: PEG20M, 60-80 mesh) to be 35% in the remaining ratio. After the reaction, the reaction mixture was concentrated to about 1 ml and extracted with ethanol. The extract was dried over magnesium sulfate and the solvent was removed in vacuo to give 368 mg of 4-chloro-1,3-butanediol and 590 mg of 1,2,4-butanetriol. The identification and determination of these compounds was made by subjecting to the above gas chromatography and GC-MS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[C:6](=[O:9])([O-])[O-].[Ca+2].[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16]>>[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16].[CH2:6]([OH:9])[CH:13]([OH:17])[CH2:14][CH2:15][OH:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
ClCC(CCO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCO)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract (1.0%) and glycerin (1.0%)
ADDITION
Type
ADDITION
Details
were poured into an Erlenmeyer flask (500 ml) with a baffle
CUSTOM
Type
CUSTOM
Details
was sterilized at 121° C. for 15 minuets
ADDITION
Type
ADDITION
Details
containing polypeptone (1.0%), yeast
EXTRACTION
Type
EXTRACTION
Details
extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to prepare seed strains
CUSTOM
Type
CUSTOM
Details
the cells were collected by centrifugation
WASH
Type
WASH
Details
washed three times by phosphate buffer (20 m M, pH 7.2)
ADDITION
Type
ADDITION
Details
containing magnesium sulfate (2 mM)
CUSTOM
Type
CUSTOM
Details
to prepare
CUSTOM
Type
CUSTOM
Details
equipped with a baffle
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 30° C.
CUSTOM
Type
CUSTOM
Details
After the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to about 1 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClCC(CCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 368 mg
Name
Type
product
Smiles
C(C(CCO)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06406904B1

Procedure details

A nutrient medium (100 ml, pH 7.2) consisting of polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) were poured into an Erlenmeyer flask (500 ml) with a baffle and the flask was sterilized at 121° C. for 15 minuets. Previously, Pseudomonas sp. DS-K-436-1 were made stationary incubation in the agar medium (pH 7.2) containing polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours to prepare seed strains and a loopful of the strains was seeded to the above medium. The culture medium was cultivated with agitation (125 rpm) at 30° C. for 24 hours. After the cultivation, the culture broth was taken out, the cells were collected by centrifugation and washed three times by phosphate buffer (20 m M, pH 7.2) containing magnesium sulfate (2 mM) to prepare resting cells. The cells were suspended in the phosphate buffer containing 1.0% of calcium carbonate in an Erlenmeyer flask (500 ml) equipped with a baffle. To the suspension was added 1 ml of racemic 4-chloro-1,3-butanediol and the mixture was reacted at 30° C. under stirring. At that time the remaining amount of racemic 4-chloro-1,3-butanediol was measured with gas chromatography (column support: PEG20M, 60-80 mesh) to be 35% in the remaining ratio. After the reaction, the reaction mixture was concentrated to about 1 ml and extracted with ethanol. The extract was dried over magnesium sulfate and the solvent was removed in vacuo to give 368 mg of 4-chloro-1,3-butanediol and 590 mg of 1,2,4-butanetriol. The identification and determination of these compounds was made by subjecting to the above gas chromatography and GC-MS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[C:6](=[O:9])([O-])[O-].[Ca+2].[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16]>>[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16].[CH2:6]([OH:9])[CH:13]([OH:17])[CH2:14][CH2:15][OH:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
ClCC(CCO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCO)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract (1.0%) and glycerin (1.0%)
ADDITION
Type
ADDITION
Details
were poured into an Erlenmeyer flask (500 ml) with a baffle
CUSTOM
Type
CUSTOM
Details
was sterilized at 121° C. for 15 minuets
ADDITION
Type
ADDITION
Details
containing polypeptone (1.0%), yeast
EXTRACTION
Type
EXTRACTION
Details
extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to prepare seed strains
CUSTOM
Type
CUSTOM
Details
the cells were collected by centrifugation
WASH
Type
WASH
Details
washed three times by phosphate buffer (20 m M, pH 7.2)
ADDITION
Type
ADDITION
Details
containing magnesium sulfate (2 mM)
CUSTOM
Type
CUSTOM
Details
to prepare
CUSTOM
Type
CUSTOM
Details
equipped with a baffle
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 30° C.
CUSTOM
Type
CUSTOM
Details
After the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to about 1 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClCC(CCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 368 mg
Name
Type
product
Smiles
C(C(CCO)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06406904B1

Procedure details

A nutrient medium (100 ml, pH 7.2) consisting of polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) were poured into an Erlenmeyer flask (500 ml) with a baffle and the flask was sterilized at 121° C. for 15 minuets. Previously, Pseudomonas sp. DS-K-436-1 were made stationary incubation in the agar medium (pH 7.2) containing polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours to prepare seed strains and a loopful of the strains was seeded to the above medium. The culture medium was cultivated with agitation (125 rpm) at 30° C. for 24 hours. After the cultivation, the culture broth was taken out, the cells were collected by centrifugation and washed three times by phosphate buffer (20 m M, pH 7.2) containing magnesium sulfate (2 mM) to prepare resting cells. The cells were suspended in the phosphate buffer containing 1.0% of calcium carbonate in an Erlenmeyer flask (500 ml) equipped with a baffle. To the suspension was added 1 ml of racemic 4-chloro-1,3-butanediol and the mixture was reacted at 30° C. under stirring. At that time the remaining amount of racemic 4-chloro-1,3-butanediol was measured with gas chromatography (column support: PEG20M, 60-80 mesh) to be 35% in the remaining ratio. After the reaction, the reaction mixture was concentrated to about 1 ml and extracted with ethanol. The extract was dried over magnesium sulfate and the solvent was removed in vacuo to give 368 mg of 4-chloro-1,3-butanediol and 590 mg of 1,2,4-butanetriol. The identification and determination of these compounds was made by subjecting to the above gas chromatography and GC-MS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[C:6](=[O:9])([O-])[O-].[Ca+2].[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16]>>[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16].[CH2:6]([OH:9])[CH:13]([OH:17])[CH2:14][CH2:15][OH:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
ClCC(CCO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCO)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract (1.0%) and glycerin (1.0%)
ADDITION
Type
ADDITION
Details
were poured into an Erlenmeyer flask (500 ml) with a baffle
CUSTOM
Type
CUSTOM
Details
was sterilized at 121° C. for 15 minuets
ADDITION
Type
ADDITION
Details
containing polypeptone (1.0%), yeast
EXTRACTION
Type
EXTRACTION
Details
extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to prepare seed strains
CUSTOM
Type
CUSTOM
Details
the cells were collected by centrifugation
WASH
Type
WASH
Details
washed three times by phosphate buffer (20 m M, pH 7.2)
ADDITION
Type
ADDITION
Details
containing magnesium sulfate (2 mM)
CUSTOM
Type
CUSTOM
Details
to prepare
CUSTOM
Type
CUSTOM
Details
equipped with a baffle
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 30° C.
CUSTOM
Type
CUSTOM
Details
After the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to about 1 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClCC(CCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 368 mg
Name
Type
product
Smiles
C(C(CCO)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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